N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
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Description
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a useful research compound. Its molecular formula is C15H22N2O3S and its molecular weight is 310.41. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Characterization
Studies on compounds with structures similar to N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide have focused on their synthesis and the exploration of their chemical properties. For example, Hoshino et al. (2001) investigated the oxidation of N-acyl- and N-methanesulfonyl-tetrahydroisoquinolines, revealing pathways to produce quantitatively related compounds through specific chemical reactions (Hoshino, Suzuki, & Ogasawara, 2001). Additionally, the synthesis and characterization of new ligands and their metal complexes have been explored, showing how these compounds interact with metals and their potential for further chemical applications (Mutlu & Irez, 2008).
Biological Activities and Applications
Several studies have highlighted the biological activities of sulfonamide derivatives, including their roles as enzyme inhibitors and potential therapeutic agents. Huang et al. (2006) identified quinolinyl sulfonamides as potent inhibitors of methionine aminopeptidase, providing insights into their mechanism of action and potential as therapeutic agents (Huang et al., 2006). Similarly, carbonic anhydrase inhibitory properties of novel sulfonamide derivatives have been studied, indicating their potential for treating conditions associated with enzyme dysregulation (Akbaba et al., 2014).
Molecular Studies and Structural Analysis
Research has also delved into the structural analysis and molecular behavior of similar compounds, shedding light on their chemical properties and interactions. For example, the study of optically active N-C axially chiral tetrahydroquinoline and its response to an acid-accelerated molecular rotor presents fascinating insights into molecular dynamics and chirality (Suzuki et al., 2015).
Properties
IUPAC Name |
N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-11(2)8-9-17-14-6-5-13(16-21(3,19)20)10-12(14)4-7-15(17)18/h5-6,10-11,16H,4,7-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJIHSPIIYVYLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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